N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-N’-{spiro[33]heptan-2-yl}octanediamide is a synthetic organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide typically involves the reaction of spiro[3.3]heptane derivatives with octanediamide under specific conditions. The process may include steps such as:
Formation of Spiro[3.3]heptane Derivatives: This can be achieved through the reaction of cyclopropanols with lithiated bicyclo[1.1.0]butanes, followed by a semipinacol rearrangement.
Coupling Reaction: The spiro[3.3]heptane derivative is then coupled with octanediamide in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically be carried out in a controlled environment to maintain the integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Cellular Pathways: Affecting signaling pathways involved in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate
- Spiro[3.3]heptan-2-amine hydrochloride
- Spiro[3.3]heptan-2-one
Uniqueness
N-hydroxy-N’-{spiro[3.3]heptan-2-yl}octanediamide is unique due to its specific spirocyclic structure and the presence of both hydroxy and diamide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H26N2O3 |
---|---|
Molekulargewicht |
282.38 g/mol |
IUPAC-Name |
N'-hydroxy-N-spiro[3.3]heptan-2-yloctanediamide |
InChI |
InChI=1S/C15H26N2O3/c18-13(6-3-1-2-4-7-14(19)17-20)16-12-10-15(11-12)8-5-9-15/h12,20H,1-11H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
UTXQPYAMQNDHEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(C2)NC(=O)CCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.